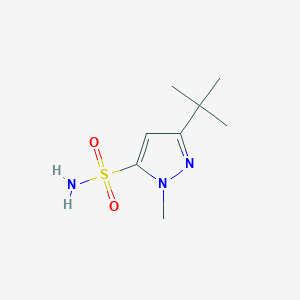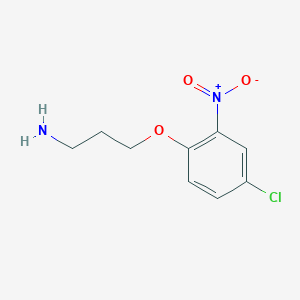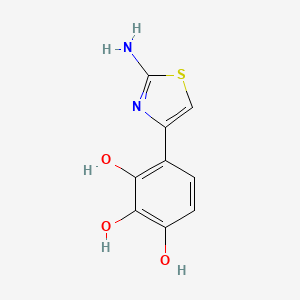
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a 2-aminothiazole group and three hydroxyl groups. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a benzene derivative under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.
Substitution: The amino group and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s hydroxyl groups and thiazole ring play crucial roles in its binding affinity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(2-Aminothiazol-4-yl)benzene-1,3-diol: Another derivative with two hydroxyl groups on the benzene ring.
2-(2-Aminothiazol-4-yl)benzo[b]furan: A structurally related compound with a fused benzofuran ring
Uniqueness
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups on the benzene ring enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications .
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11) |
Clé InChI |
NMGHLNVCVLGBNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

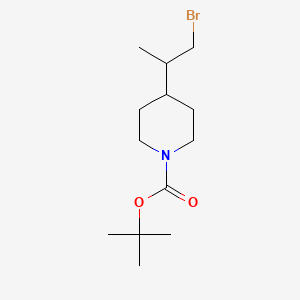
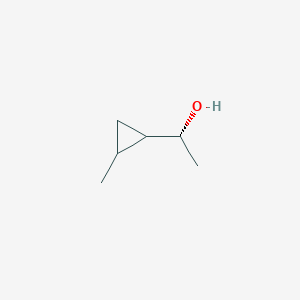

![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
